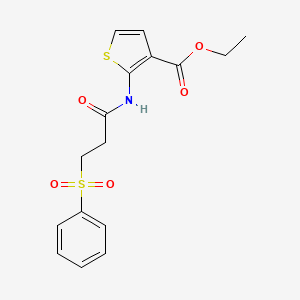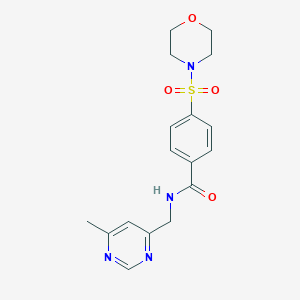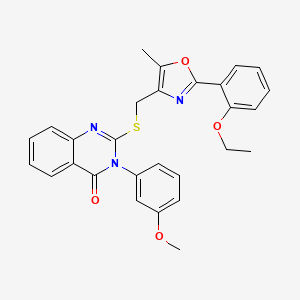
(S)-2-甲基己醛
描述
(S)-2-Methylhexanal, also known as (S)-2-Methylcaproaldehyde, is a colorless liquid with a strong odor. It is an organic compound that belongs to the family of aldehydes. It is primarily used in the fragrance industry as a flavoring agent in food and beverages. In recent years, (S)-2-Methylhexanal has gained significant attention in the scientific community due to its potential applications in various fields, including chemical synthesis and biomedical research.
科学研究应用
合成改进
(S)-2-甲基己醛参与合成化学过程。毕建红(2012)改进了有机化学实验中 2-甲基己醇的合成,缩短了实验时间并提高了产率 (毕建红,2012)。
反应温度影响
Bamwenda 等人(1994)研究了反应温度对 2-甲基己烷裂解机理的影响,展示了在不同温度下形成的各种化合物,并提供了对反应机理的见解 (Bamwenda、Zhao 和 Wojciechowski,1994)。
燃烧建模
对庚烷异构体 2-甲基己烷的点火进行建模对于理解真实燃料的燃烧行为至关重要。Mohamed 等人(2016)更新了 2-甲基己烷的动力学反应机理,提高了模型在扩展操作条件下的性能 (Mohamed 等人,2016)。
胆固醇热变化
Derewiaka 等人(2017)将 5-甲基己醛确定为胆固醇聚合的标志物,突出了其在热处理过程中理解胆固醇转化的作用 (Derewiaka、Zaręba、Obiedziński 和 Matuszewska-Janica,2017)。
催化剂上的芳构化
Aberuagba(2001)研究了 3-甲基己烷在 Pt/Al2O3 催化剂上的芳构化反应,提供了在不同大气条件下生产芳香族化合物的见解 (Aberuagba,2001)。
Y 型沸石的蒸汽失活
Yaluris 等人(1999)分析了 2-甲基己烷在 Y 型沸石上的裂解动力学数据,展示了蒸汽处理如何通过改变各种催化循环的速率来改变产物选择性 (Yaluris、Madon 和 Dumesic,1999)。
产甲烷生物降解
Laban 等人(2015)研究了异构烷烃(如 2-甲基己烷)的产甲烷生物降解,提供了在产甲烷条件下异构体特异性代谢的见解 (Laban、Dao、Semple 和 Foght,2015)。
催化裂解机理
Yaluris、Madon 和 Dumesic(1997)开发了基于 USY 沸石催化剂的 2-甲基己烷裂解动力学模型,阐明了反应选择性和催化循环 (Yaluris、Madon 和 Dumesic,1997)。
低温氧化
Wang 等人(2017)探索了 2-甲基己烷的低温氧化,导致开发了一个详细的动力学模型,其中包括第三次 O2 加成反应 (Wang 等人,2017)。
立体异构风味化合物
Bartschat 和 Mosandl(1998)实现了相关化合物的直接对映异构分离,有助于理解风味化学中的构效关系 (Bartschat 和 Mosandl,1998)。
电子结构和催化
Levitskii 等人(1974)研究了 2-甲基己烷的电子结构,提供了其在催化脱甲基过程中的作用的见解 (Levitskii、Minachev、Stankevich、Udal’tsova 和 Gyul’maliev,1974)。
硅沸石中的传输扩散率
Paschek 和 Krishna(2000)对硅沸石中的 2-甲基己烷进行了动力学蒙特卡罗模拟,有助于理解多孔材料中的扩散率 (Paschek 和 Krishna,2000)。
热性能和热力学
Messerly 和 Finke(1971)测量了 2-甲基己烷的低温热性能,从而深入了解了 2-甲基烷烃的热力学 (Messerly 和 Finke,1971)。
构象分析
Crowder(1986)分析了 2-甲基己烷的红外光谱,有助于理解其分子构象 (Crowder,1986)。
属性
IUPAC Name |
(2S)-2-methylhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h6-7H,3-5H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVGMUDWABJNRC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methylhexanal | |
CAS RN |
66875-71-6 | |
| Record name | 2-Methylhexanal, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066875716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLHEXANAL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W2UHT6RBE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is 2-methylhexanal, and how is it formed in the context of these research papers?
A1: 2-methylhexanal is a branched aldehyde. It's generated as a byproduct during the hydroformylation of 1-hexene, a process where hydrogen (H2) and carbon monoxide (CO) are added to the double bond of 1-hexene in the presence of a catalyst. This reaction primarily yields heptanal (the linear aldehyde), but 2-methylhexanal is often produced as a branched isomer. [, , ]
Q2: Why is the formation of 2-methylhexanal significant in hydroformylation reactions?
A2: The ratio of linear aldehydes (like heptanal) to branched aldehydes (like 2-methylhexanal) is a key indicator of selectivity in hydroformylation. Industrial applications often favor linear aldehydes for their use in plasticizers and detergents. Therefore, researchers aim to develop catalysts and reaction conditions that maximize the production of linear aldehydes while minimizing branched aldehyde formation. [, ]
Q3: How do the research papers describe controlling the formation of 2-methylhexanal during hydroformylation?
A3: The research highlights the impact of various factors on the selectivity of hydroformylation reactions, influencing the ratio of heptanal to 2-methylhexanal:
- Ligand choice: Different phosphine ligands coordinated to the rhodium catalyst significantly affect the reaction pathway. For instance, diphenyl(pentafluorophenyl)phosphine (II) was found to minimize the undesirable isomerization side reaction that leads to 2-methylhexanal formation. []
- Solvent: The choice of solvent can impact the reaction outcome. One study found that using protic solvents like ethanol with specific rhodium trialkylphosphine catalysts led to the formation of alcohols (heptanol and 2-methylhexanol) instead of aldehydes. []
- Reaction conditions: Factors like pressure, temperature, and residence time influence the catalytic cycle, affecting the product distribution. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2564472.png)

![ethyl [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2564474.png)




![1,3-Benzothiazol-2-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2564482.png)

![4-[4-(methylsulfonyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2564485.png)

![4-tert-butyl-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2564492.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2564493.png)
![3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564494.png)